N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazole derivatives, have been reported to exhibit a wide range of biological activities, including anticonvulsant effects
Mode of Action
The exact mode of action of this compound is currently unknown. The biological activities of several synthesized derivatives of 1,3,4-thiadiazole are based on assumptions like the presence of the= N-C-S-
moiety and strong aromaticity of the ring, which is responsible for providing low toxicity and great in vivo stability .
Biochemical Pathways
Compounds with similar structures have been reported to affect various pathways related to their biological activities, such as anticonvulsant, antidiabetic, anticancer, anti-inflammatory, antiviral, antihypertensive, and antimicrobial activities .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorothiophene, which is then subjected to various reactions to introduce the oxadiazole and oxazole rings. The final step often involves the formation of the carboxamide group under specific reaction conditions, such as the use of a base like sodium hydroxide and solvents like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Halogen atoms in the thiophene ring can be substituted with other groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with specific properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides
- 6-(2,5-dichlorothiophen-3-yl)-2-methoxy-4-(4-methoxyphenyl)pyridine-3-carbonitrile
Uniqueness
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N4O3S/c1-4-2-6(20-17-4)9(18)14-11-16-15-10(19-11)5-3-7(12)21-8(5)13/h2-3H,1H3,(H,14,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIYIBKPJVGPMOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NN=C(O2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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